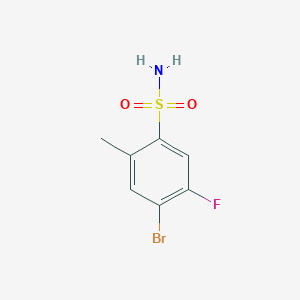

4-Bromo-5-fluoro-2-methylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-bromo-5-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFVZKPDXJZGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 2-Fluoro-4-bromotoluene

- Starting Material: Para-aminotoluene (4-methylaniline)

- Key Steps:

- Diazotization of para-aminotoluene with sodium nitrite under acidic conditions at low temperature (−3 to +3 °C).

- Fluoridation by adding anhydrous hydrogen fluoride in a fluoridation vessel at 8–12 °C for 1–2 hours.

- Light-induced bromination under UV illumination (>3000 Å) at 160–180 °C by refluxing with bromine, maintaining a bromine to substrate weight ratio of 1:4–6 for 1–2 hours.

- Outcome: 2-fluoro-4-bromotoluene is obtained by distillation at 110–120 °C under 0.1 MPa pressure with yields typically between 60–80%.

Preparation of 2-Bromo-4-fluoro-6-methylphenol

- Starting Material: 2-methyl-4-fluoroaniline

- Key Steps:

- Diazotization hydrolysis using nitrosyl sulfuric acid to convert 2-methyl-4-fluoroaniline into 4-fluoro-2-methylphenol.

- Bromination of 4-fluoro-2-methylphenol using bromine in the presence of hydrogen peroxide in an organic solvent-water mixture at −10 to 5 °C.

- Advantages:

- Use of nitrosyl sulfuric acid avoids salt formation in waste acid, simplifying wastewater treatment.

- Hydrogen peroxide reduces bromine consumption and increases yield.

- Outcome: The 2-bromo-4-fluoro-6-methylphenol is obtained with high purity (GC content >99%) and yields up to 95% after purification.

Conversion to this compound

While direct detailed procedures for sulfonamide formation on this specific aromatic system are scarce in the search results, general sulfonamide synthesis methods can be applied to the halogenated fluoro-methylbenzene intermediates.

-

- Sulfonation: Introduction of a sulfonyl chloride group onto the aromatic ring via reaction with chlorosulfonic acid or sulfur trioxide complexes.

- Amination: Conversion of the sulfonyl chloride intermediate to the sulfonamide by reaction with ammonia or an amine under controlled conditions.

-

- The presence of electron-withdrawing fluorine and bromine substituents influences regioselectivity and reactivity.

- Reaction conditions (temperature, solvent, reagent ratios) must be optimized to achieve selective sulfonation at the 2-position relative to the methyl group.

Purification: Standard techniques such as recrystallization, filtration, and drying under vacuum are employed to isolate the pure sulfonamide.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization & Fluoridation | Para-aminotoluene | NaNO2, H2SO4, Anhydrous HF | −5 to +12 | 60–80 | Fluoridation in fluoridation vessel |

| Bromination | 2-fluoro-4-toluene | Br2, UV light (>3000 Å), reflux | 160–180 | - | Bromine to substrate ratio 1:4–6 |

| Diazotization Hydrolysis | 2-methyl-4-fluoroaniline | Nitrosyl sulfuric acid, H2SO4 | 0 to 105 | 83 | Salt-free acidic waste, industrially favorable |

| Bromination | 4-fluoro-2-methylphenol | Br2, H2O2, CH2Cl2 or CHCl3, water mixture | −10 to 5 | 95 | Hydrogen peroxide reduces bromine consumption |

| Sulfonamide Formation (inferred) | Halogenated fluoro-methylbenzene | Chlorosulfonic acid, NH3 or amine | Variable | Variable | Standard sulfonation and amination steps |

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-5-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-5-fluoro-2-methylbenzenesulfonamide serves as a versatile building block in the synthesis of pharmaceutical compounds. Its sulfonamide group is known to mimic natural substrates, allowing it to inhibit specific enzymes effectively. This property makes it valuable in drug development targeting various diseases, including bacterial infections and cancer.

Case Study: Enzyme Inhibition

In studies involving enzyme inhibition, compounds similar to 4-bromo-5-fluoro derivatives have shown promising results against carbonic anhydrases (CAs), which are crucial in various physiological processes. For instance, a related compound demonstrated an IC50 value of 10.93 nM against CA IX, indicating strong inhibitory potential .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 4e | CA IX | 10.93 |

| 4g | CA II | 1.55 |

Materials Science

The compound's unique combination of bromine and fluorine substituents enhances its reactivity, making it suitable for developing advanced materials such as fluorinated polymers. These materials exhibit desirable properties like increased stability and chemical resistance.

Application in Polymer Synthesis

Fluorinated polymers synthesized using sulfonamide derivatives have shown improved thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and electronics.

Biological Studies

This compound has been utilized in biological studies due to its ability to interact with proteins and enzymes. Its structural characteristics allow it to inhibit bacterial growth by targeting specific metabolic pathways.

Case Study: Antibacterial Activity

In vitro studies have demonstrated that compounds based on this sulfonamide exhibit significant antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae. For example, one study reported an inhibition rate of 80.69% at a concentration of 50 μg/mL against S. aureus .

| Bacterial Strain | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 80.69 |

| Klebsiella pneumoniae | 79.46 |

Industrial Applications

In industrial settings, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows for the production of various derivatives that can be tailored for specific applications in agriculture and chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-fluoro-2-methylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Comparación Con Compuestos Similares

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their differences from 4-bromo-5-fluoro-2-methylbenzenesulfonamide:

Key Observations :

- Substituent Position Sensitivity : The position of bromine and fluorine significantly impacts electronic properties. For example, in Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate , bromine at position 2 alters steric hindrance compared to position 4 in the target compound.

- Heterocyclic Modifications : Pyridine () or benzodiazole () cores introduce nitrogen atoms, enhancing coordination capabilities for metal complexes .

Physicochemical and Reactivity Comparisons

- Solubility : The presence of polar groups (e.g., -SO₂NH₂, -COOH) increases water solubility, while bulky substituents (e.g., 4-methylphenyl in ) enhance lipophilicity.

- Synthetic Accessibility : Halogenated sulfonamides like the target compound are typically synthesized via sulfonation of halogenated toluenes or nucleophilic substitution reactions . Derivatives with fused heterocycles (e.g., benzodiazole in ) require multi-step condensation processes.

- Thermal Stability : Methyl and methoxy groups (e.g., in ) improve thermal stability compared to hydroxylated analogs .

Actividad Biológica

4-Bromo-5-fluoro-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical structure:

- Chemical Formula : C7H7BrFNO2S

- Molecular Weight : 164.1 g/mol

- Appearance : White crystalline solid

The presence of bromine and fluorine atoms, along with a methyl group, contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various enzymes. The sulfonamide moiety can mimic natural substrates, allowing it to bind to the active sites of enzymes and inhibit their functions. This inhibition can disrupt critical biochemical pathways, leading to its therapeutic effects.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including:

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The results indicate that this compound exhibits cytotoxicity with IC50 values ranging from 30 to 40 μM across these cell lines, suggesting it may serve as a potential lead compound for further development in cancer therapy .

Table: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (μM) |

|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified |

| Anticancer | HCT-116 | 36 |

| HeLa | 34 | |

| MCF-7 | 38 |

Study on Anticancer Properties

In a systematic study conducted on various arylsulfonamides, including this compound, researchers found that this compound induced significant apoptosis in HCT-116 and HeLa cells. The study utilized flow cytometry to assess apoptotic markers and confirmed increased caspase activity upon treatment with the compound at concentrations as low as 10 μM .

Study on Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways related to cancer progression. The findings indicated that the compound effectively inhibited enzyme activity, leading to reduced proliferation rates in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-fluoro-2-methylbenzenesulfonamide, and how can purity be optimized?

- Methodology :

- Step 1 : Start with bromo-fluoro-substituted benzene derivatives (e.g., 4-bromo-2-fluorobenzaldehyde ) as precursors. Introduce the sulfonamide group via sulfonation using chlorosulfonic acid, followed by amidation with methylamine.

- Step 2 : Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Parameters : Monitor reaction progress via TLC and confirm final structure using (e.g., sulfonamide protons at δ 7.8–8.2 ppm) and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Essential Techniques :

- NMR Spectroscopy : , , and NMR to resolve substituent effects (e.g., fluorine coupling patterns and bromine-induced deshielding) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 292.96) .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) and N-H bending (~1600 cm) .

Q. How does the substitution pattern influence reactivity in nucleophilic aromatic substitution?

- Analysis :

- The bromo group at position 4 acts as a strong leaving group, while the fluoro at position 5 and methyl at position 2 sterically hinder ortho/para positions.

- Reactivity trends can be predicted using Hammett parameters (σ for -SONH, σ for -Br/-F) .

- Example: Substitution at bromine is favored under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., electron density ambiguities) be resolved for this compound?

- Methodology :

- Use SHELXL for refinement: Apply restraints for disordered atoms (e.g., methyl or fluorine groups) and incorporate anisotropic displacement parameters .

- Validate with ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding networks .

- Case Study: For similar sulfonamides, twinning or pseudo-symmetry issues were resolved using the TWIN command in SHELXL .

Q. What strategies address contradictions in reported biological activities of halogenated benzenesulfonamides?

- Approach :

- Comparative Assays : Test the compound against isoforms of carbonic anhydrase (e.g., CA-II vs. CA-IX) under standardized conditions (pH 7.4, 25°C) .

- Structural Analysis : Correlate IC values with X-ray structures to identify key interactions (e.g., sulfonamide-Zn binding vs. halogen-π interactions) .

- Data Normalization : Account for assay variability (e.g., fluorescence vs. stopped-flow methods) using published controls .

Q. How can structure-activity relationship (SAR) studies optimize enzyme inhibition?

- Framework :

- Modify Substituents : Replace -Br with -Cl/-I to tune electronegativity or -CH with -CF for steric effects .

- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) to predict binding affinities .

- Validation : Synthesize derivatives (e.g., 4-Bromo-5-chloro-2-CF-analogue) and compare inhibition constants (K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.